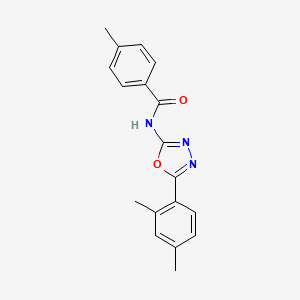

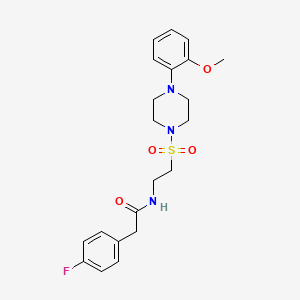

![molecular formula C10H10ClN3OS B2543794 N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine CAS No. 478258-65-0](/img/structure/B2543794.png)

N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

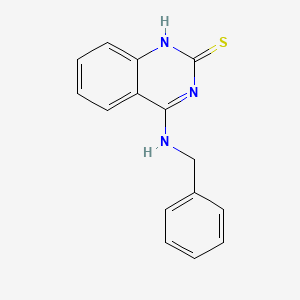

“N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine” is a chemical compound with the CAS Number 478258-65-0. It is also known as 6-CHLORO-N-(2-FURYLMETHYL)-2-(METHYLSULFANYL)-4-PYRIMIDINAMINE .

Molecular Structure Analysis

The molecular weight of “N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine” is 209.63 . The InChI Code is 1S/C9H8ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h1-4,6H,5H2,(H,11,12,13) .Scientific Research Applications

Synthesis and Structural Analysis

Sulfinamide Mediated Asymmetric Synthesis : Chiral sulfinamides are prominent in stereoselective synthesis, particularly tert-butanesulfinamide, known for its use in asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, and azetidines. These structures are key in numerous natural products and therapeutically relevant compounds (Philip et al., 2020).

Heterocyclic Aromatic Amines in Foods : Heterocyclic aromatic amines (HAAs) are of significant concern due to their probable carcinogenic nature. They are generated mainly in meat products during thermal processing. The review highlights the importance of food safety concerning HAAs, covering aspects from food processing, dietary intake, metabolism, and hazard control (Chen et al., 2020).

Role in Mammary Cancer : The review discusses experimental studies implicating food-derived heterocyclic amines (HAs), especially PhIP found in cooked meats, as etiologic agents in human breast cancer. It discusses the mammary carcinogenicity of these compounds in rodent models and the evidence of HA exposure in humans through cooked meats (Snyderwine, 1994).

Synthetic Route Exploration : The study investigates the reaction of chloral with substituted anilines leading to various intermediates and products like 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, revealing the versatility of amines in synthesis and the structural insights from high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Advanced Oxidation Processes for Degradation

- Degradation of Nitrogen-containing Compounds : A review emphasizes the need for advanced oxidation processes to mineralize resistant nitrogen-containing compounds like amino and azo compounds, prevalent in various industries. It discusses the efficiency of different advanced oxidation processes (AOPs) and the importance of process parameters in the degradation of these compounds (Bhat & Gogate, 2021).

Environmental and Health Impact

Toxicity of Chemical Warfare Agent Degradation Products : The review assesses the formation, fate, and toxicity of degradation products of chemical warfare agents, including various amines, in relation to environmental and occupational health. It examines their environmental persistence and mammalian and ecotoxicity (Munro et al., 1999).

Nitrogenous Disinfection By-products in Water : The paper reviews the occurrence and control of nitrogenous disinfection by-products (N-DBPs) in drinking water, highlighting their higher genotoxicity and cytotoxicity compared to regulated DBPs and discussing the impact of water treatment processes on N-DBP formation (Bond et al., 2011).

Safety And Hazards

properties

IUPAC Name |

6-chloro-N-(furan-2-ylmethyl)-2-methylsulfanylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c1-16-10-13-8(11)5-9(14-10)12-6-7-3-2-4-15-7/h2-5H,6H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALQTOIIMOFBBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

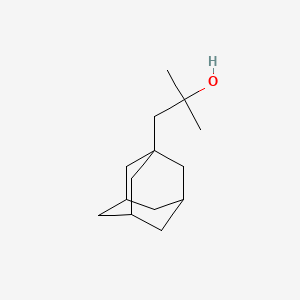

![1-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2543717.png)

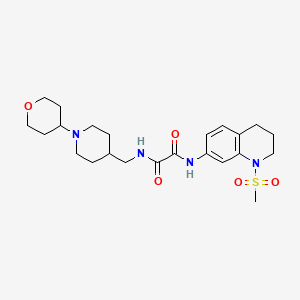

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B2543719.png)

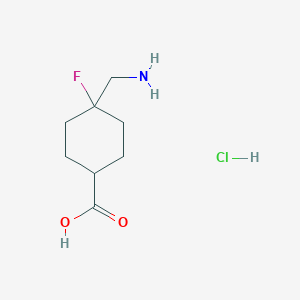

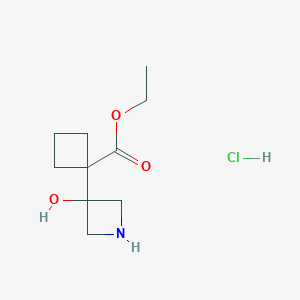

![N-[(2S)-1-[3-(Dimethylamino)pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]prop-2-enamide](/img/structure/B2543723.png)

![1-(4-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2543726.png)

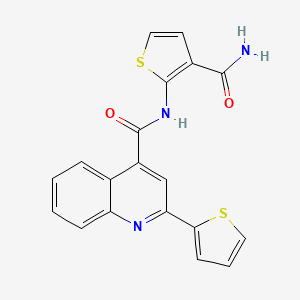

![N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2543728.png)